Cas no 1783749-25-6 (4-(azetidin-3-yl)methyl-2-bromophenol)

4-(Azetidin-3-yl)methyl-2-bromophenol is a brominated phenolic compound featuring an azetidine moiety, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both a phenolic hydroxyl group and a bromine substituent allows for selective functionalization, making it valuable in pharmaceutical and agrochemical applications. The azetidine ring contributes to structural rigidity and potential bioactivity, while the methylene linker provides flexibility for further derivatization. This compound is particularly useful in cross-coupling reactions and as a precursor for heterocyclic frameworks. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for advanced synthetic routes.
4-(azetidin-3-yl)methyl-2-bromophenol structure
1783749-25-6 structure
Product name:4-(azetidin-3-yl)methyl-2-bromophenol
CAS No:1783749-25-6
MF:C10H12BrNO
Molecular Weight:242.11238193512
CID:6110255
PubChem ID:84703179

4-(azetidin-3-yl)methyl-2-bromophenol 化学的及び物理的性質

名前と識別子

    • 4-(azetidin-3-yl)methyl-2-bromophenol
    • EN300-1906301
    • 1783749-25-6
    • 4-[(azetidin-3-yl)methyl]-2-bromophenol
    • インチ: 1S/C10H12BrNO/c11-9-4-7(1-2-10(9)13)3-8-5-12-6-8/h1-2,4,8,12-13H,3,5-6H2
    • InChIKey: PARJIAOJKBXJJM-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)CC1CNC1)O

計算された属性

  • 精确分子量: 241.01023g/mol
  • 同位素质量: 241.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 32.3Ų

4-(azetidin-3-yl)methyl-2-bromophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1906301-5.0g
4-[(azetidin-3-yl)methyl]-2-bromophenol
1783749-25-6
5g
$3812.0 2023-06-01
Enamine
EN300-1906301-0.5g
4-[(azetidin-3-yl)methyl]-2-bromophenol
1783749-25-6
0.5g
$1262.0 2023-09-18
Enamine
EN300-1906301-0.05g
4-[(azetidin-3-yl)methyl]-2-bromophenol
1783749-25-6
0.05g
$1104.0 2023-09-18
Enamine
EN300-1906301-5g
4-[(azetidin-3-yl)methyl]-2-bromophenol
1783749-25-6
5g
$3812.0 2023-09-18
Enamine
EN300-1906301-10.0g
4-[(azetidin-3-yl)methyl]-2-bromophenol
1783749-25-6
10g
$5652.0 2023-06-01
Enamine
EN300-1906301-0.1g
4-[(azetidin-3-yl)methyl]-2-bromophenol
1783749-25-6
0.1g
$1157.0 2023-09-18
Enamine
EN300-1906301-2.5g
4-[(azetidin-3-yl)methyl]-2-bromophenol
1783749-25-6
2.5g
$2576.0 2023-09-18
Enamine
EN300-1906301-1g
4-[(azetidin-3-yl)methyl]-2-bromophenol
1783749-25-6
1g
$1315.0 2023-09-18
Enamine
EN300-1906301-1.0g
4-[(azetidin-3-yl)methyl]-2-bromophenol
1783749-25-6
1g
$1315.0 2023-06-01
Enamine
EN300-1906301-0.25g
4-[(azetidin-3-yl)methyl]-2-bromophenol
1783749-25-6
0.25g
$1209.0 2023-09-18

4-(azetidin-3-yl)methyl-2-bromophenol 関連文献

4-(azetidin-3-yl)methyl-2-bromophenolに関する追加情報

Introduction to 4-(azetidin-3-yl)methyl-2-bromophenol (CAS No. 1783749-25-6)

4-(azetidin-3-yl)methyl-2-bromophenol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This molecule, identified by the Chemical Abstracts Service Number (CAS No.) 1783749-25-6, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound’s structure, featuring a brominated phenol moiety linked to an azetidine ring, positions it as a versatile intermediate in synthetic chemistry, particularly in the synthesis of bioactive molecules.

The bromophenol component of this molecule is particularly noteworthy, as halogenated phenols are widely recognized for their role in medicinal chemistry. They serve as key structural motifs in many pharmacologically active compounds, exhibiting a range of biological activities. The presence of a bromine atom at the 2-position enhances the electrophilicity of the aromatic ring, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often essential for achieving high affinity and selectivity in drug design.

The azetidin-3-ylmethyl substituent introduces a cyclic amine backbone into the molecule. Azetidine derivatives are known for their structural similarity to more complex cyclic peptides and natural products, making them valuable scaffolds for drug discovery. The azetidine ring can modulate the pharmacokinetic properties of attached molecules, influencing factors such as solubility and metabolic stability. Furthermore, the nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor or participate in ionic interactions with biological targets, thereby enhancing binding affinity.

Recent advancements in pharmaceutical research have highlighted the importance of 4-(azetidin-3-yl)methyl-2-bromophenol as a building block for the synthesis of novel therapeutic entities. For instance, studies have demonstrated its utility in generating inhibitors targeting enzyme-mediated pathways implicated in diseases such as cancer and inflammation. The combination of the bromophenol and azetidine moieties allows for fine-tuning of physicochemical properties, enabling optimization for specific biological activities. This dual functionality makes it an attractive candidate for further exploration in medicinal chemistry.

In vitro studies have begun to unravel the potential pharmacological profile of derivatives derived from 4-(azetidin-3-yl)methyl-2-bromophenol. Preliminary data suggest that certain analogs exhibit inhibitory effects on key enzymes involved in signal transduction cascades. These enzymes are often dysregulated in pathological conditions, making them promising targets for therapeutic intervention. The ability to modify both the aromatic and azetidine portions of the molecule provides chemists with considerable flexibility to fine-tune activity against specific biological receptors or enzymes.

The synthesis of 4-(azetidin-3-yl)methyl-2-bromophenol itself presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step sequences that require careful control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have enabled more efficient access to this compound, reducing both reaction times and byproduct formation. Such improvements are crucial for scalability and cost-effectiveness in industrial settings where large quantities of intermediates are required.

The growing interest in 4-(azetidin-3-yl)methyl-2-bromophenol is also reflected in its increasing presence in patent literature and scientific publications. Researchers worldwide are exploring its potential applications across various therapeutic areas, including oncology, immunology, and neurology. The compound’s unique structural features make it a valuable asset for medicinal chemists seeking to develop innovative drug candidates with improved efficacy and reduced side effects.

Looking ahead, the future prospects for 4-(azetidin-3-yl)methyl-2-bromophenol appear promising. Continued research efforts are expected to yield novel derivatives with enhanced biological activity and favorable pharmacokinetic profiles. Collaborative initiatives between academic institutions and pharmaceutical companies will likely accelerate the translation of laboratory findings into clinical applications. As our understanding of disease mechanisms evolves, so too will our capacity to design molecules that precisely target pathological processes.

In conclusion,4-(azetidin-3-yl)methyl-2-bromophenol (CAS No. 1783749-25-6) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and potential therapeutic applications. Its unique combination of functional groups positions it as a valuable intermediate for drug discovery efforts aimed at addressing unmet medical needs across multiple disease areas.

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